N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide
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Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide, also known as MTSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSB is a sulfonamide-based compound that has been synthesized using various methods.
Scientific Research Applications
Novel Synthetic Approaches
A noteworthy application involves the development of water-mediated, three-component Wittig–SNAr reactions for synthesizing ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylates among other analogues. These compounds are recognized as intermediates for aurora 2 kinase inhibitors. This process is distinguished by its high stereoselectivity and yields, utilizing water as a green solvent under metal-free conditions, which underscores the environmental benignity and efficiency of the method (Xu et al., 2015).
Chemical Transformations and Intermediates
Another study outlines the transformation of o-nitrobenzenesulfonyl chloride with 5-aminotetrazole, leading to novel sulfonylcarbamimidic azides. These azides serve as key intermediates for further chemical transformations, contributing to the synthesis of a variety of compounds with potential biological activities (PeetNorton et al., 1987).
Pharmacological Applications
In the realm of pharmacology, research into sulfonamide derivatives has been prominent. One study focuses on the synthesis and pro-apoptotic effects of new sulfonamide derivatives, highlighting their potential in cancer therapy by activating p38/ERK phosphorylation in cancer cells. This research underscores the therapeutic potential of sulfonamide derivatives in oncology, emphasizing the significance of molecular design in developing effective cancer treatments (Cumaoğlu et al., 2015).
Innovative Ligands for Actinide Separation
A novel ligand, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline, has been developed for the selective extraction of UO2^2+ from lanthanides, showcasing a unique application in nuclear waste management and actinide recovery. This research highlights the compound's efficiency and selectivity in uranium extraction, offering insights into the development of more effective and sustainable nuclear waste treatment technologies (Zhang et al., 2016).
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c20-19(21)13-3-5-14(6-4-13)26(22,23)17-12-15(16-2-1-11-25-16)18-7-9-24-10-8-18/h1-6,11,15,17H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXRAJDXAKPGHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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